

# Preclinical Safety and Toxicology Profile of AbGn-108: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 108*

Cat. No.: *B12393545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicology profile of AbGn-108, an investigational antibody-drug conjugate (ADC), in the context of other ADCs developed for similar indications. Due to the limited publicly available preclinical data on AbGn-108, this guide leverages information on comparable approved ADCs, Trastuzumab deruxtecan (Enhertu®) and Sacituzumab govitecan (Trodelvy®), to provide a relevant framework for assessing its potential safety profile.

## Introduction to AbGn-108

AbGn-108 is an antibody-drug conjugate being developed by AbGenomics International, targeting lung and ovarian cancers.<sup>[1][2]</sup> Currently in the Investigational New Drug (IND)-enabling stage, AbGn-108 has been reported to demonstrate superior *in vivo* antitumor efficacy and an acceptable safety profile in preclinical models.<sup>[1]</sup> It utilizes a site-specific conjugation technology platform.<sup>[1]</sup> While specific details of its molecular components (antibody target, linker, and payload) are not extensively disclosed in the public domain, it is positioned as a potential treatment for therapy-resistant cancers.<sup>[1]</sup>

## Comparative Preclinical and Clinical Toxicology Data

Quantitative preclinical toxicology data for AbGn-108 is not publicly available at this time. Therefore, this section presents the safety and toxicology data for two approved ADCs, Trastuzumab deruxtecan and Sacituzumab govitecan, which are used in the treatment of various solid tumors, including indications relevant to lung and breast cancers. This information can serve as a benchmark for understanding the potential toxicities associated with ADCs in this therapeutic area.

## Trastuzumab Deruxtecan (Enhertu®)

Trastuzumab deruxtecan is a HER2-directed ADC. The following table summarizes key nonclinical and clinical safety findings.

| Parameter                                               | Finding                                                                                                                                                     | Species/Population    | Reference |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|-----------|
| Maximum Tolerated Dose (MTD)                            | Not reached in dose-escalation phase I study (doses from 0.8 to 8.0 mg/kg). 6.4 mg/kg was chosen for dose expansion in non-breast/non-gastric solid tumors. | Human (Phase I)       | [3]       |
| Pivotal Toxicology Study                                | GLP toxicology studies are required in a relevant species to inform clinical start dose and identify human risks.                                           | General ADC Guideline | [4]       |
| Common Treatment-Emergent Adverse Events (TEAEs) (>50%) | Nausea, decreased appetite, and vomiting.                                                                                                                   | Human (Phase I)       | [3]       |
| Serious Adverse Events                                  | Two drug-related TEAEs with fatal outcomes were reported in a phase I study of various solid tumors.                                                        | Human (Phase I)       | [3]       |
| Preclinical Dosing in Efficacy Studies                  | 10 mg/kg intravenously once per 3 weeks in a T-DM1-resistant HER2-positive breast cancer brain metastases PDX model.                                        | Mouse (PDX model)     | [5]       |

## Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is a Trop-2-directed ADC. The following table summarizes key preclinical and clinical safety findings.

| Parameter                                                      | Finding                                                                                                                                                                                  | Species/Population      | Reference |
|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|-----------|
| Preclinical Toxicology                                         | Well tolerated in monkeys at clinically relevant doses.                                                                                                                                  | Non-human primate       | [6]       |
| Preclinical Toxicology (Rodent)                                | Transient reductions in body weight and transient increases in liver enzymes (AST and ALT) were observed at doses up to 750 mg/kg/dose (2 IP doses, 3 days apart). All animals survived. | Mouse                   | [7]       |
| Most Common Adverse Reactions (>25% in humans)                 | Neutropenia, diarrhea, nausea, fatigue, alopecia, anemia, constipation, vomiting, and decreased appetite.                                                                                | Human (Clinical Trials) | [8]       |
| Grade ≥3 Adverse Events (pooled analysis of 6 clinical trials) | Neutropenia (46%), leukopenia (13%), and anemia (8%).                                                                                                                                    | Human (Clinical Trials) | [9]       |
| Serious Adverse Reactions (>1% in humans)                      | Febrile neutropenia (5.0%), diarrhea (3.5%), neutropenia (2.7%), pneumonia (2.7%), anemia (1.2%), and abdominal pain (1.2%).                                                             | Human (Clinical Trials) | [8]       |

# Experimental Protocols in Preclinical ADC Toxicology

Standard preclinical safety evaluation of ADCs for IND submission requires a comprehensive set of studies conducted under Good Laboratory Practice (GLP) guidelines.[10][11]

## Pivotal GLP Toxicology Studies

- Objective: To determine the toxicity profile of the ADC, identify target organs of toxicity, and establish a safe starting dose for human clinical trials.
- Methodology:
  - Species Selection: At least two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., non-human primate), where the antibody component is pharmacologically active.[10] If the antibody is not cross-reactive in rodents, a single non-rodent species may be justified.[4]
  - Dose Levels and Administration: A range of dose levels, including a no-observed-adverse-effect-level (NOAEL), are administered. The route and frequency of administration should mimic the intended clinical use.
  - Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and full histopathological examination of all organs and tissues.
  - Toxicokinetics: Measurement of the ADC, total antibody, and unconjugated payload in plasma to understand exposure-response relationships.[10]

## Safety Pharmacology Studies

- Objective: To assess the potential effects of the ADC on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- Methodology: These endpoints are often integrated into the pivotal toxicology studies to reduce animal use.[4] This can include cardiovascular monitoring (ECG, blood pressure) and

detailed clinical observations for neurological and respiratory effects.

## Genotoxicity and Carcinogenicity Studies

- Genotoxicity: The genotoxic potential of the small molecule payload is a key consideration. These studies are often conducted in vitro (e.g., Ames test, chromosome aberration test).
- Carcinogenicity: Long-term carcinogenicity studies in animals may be required depending on the nature of the payload, the intended patient population, and the duration of treatment.

## Visualizing Key Concepts in ADC Development

The following diagrams illustrate important aspects of ADC mechanism, development, and toxicology.



[Click to download full resolution via product page](#)

Caption: General Mechanism of Action of an Antibody-Drug Conjugate (ADC).

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [adcreview.com](#) [adcreview.com]
- 2. [adcreview.com](#) [adcreview.com]
- 3. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [ema.europa.eu](#) [ema.europa.eu]
- 8. [pdf.hres.ca](#) [pdf.hres.ca]
- 9. Toxicities Associated with Sacituzumab Govitecan: Data from Clinical Trials and a Real-World Pharmacovigilance Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [blog.td2inc.com](#) [blog.td2inc.com]
- 11. [labtesting.wuxiapptec.com](#) [labtesting.wuxiapptec.com]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of AbGn-108: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12393545#safety-and-toxicology-profile-of-abgn-108-in-preclinical-models>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)